molecular formula C15H13N3O3S B2565551 N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]methanesulfonamide CAS No. 871307-70-9

N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]methanesulfonamide

Cat. No.: B2565551
CAS No.: 871307-70-9
M. Wt: 315.35
InChI Key: FWRJJXKWZDTCJW-UHFFFAOYSA-N
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Description

N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]methanesulfonamide is a compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]methanesulfonamide typically involves the reaction of substituted dihydroquinoxalines with sulfonamide derivatives. One common method includes the use of ammonium thiocyanate and N-chlorosuccinimide in toluene at room temperature, followed by treatment with alkyl (Z)-2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the quinoxaline ring or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce dihydroquinoxalines.

Scientific Research Applications

N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanesulfonamide group can enhance its solubility and reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-22(20,21)18-11-7-3-2-6-10(11)14-15(19)17-13-9-5-4-8-12(13)16-14/h2-9,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRJJXKWZDTCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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